6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-21-13-4-5-14-15(12-13)22-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQWZOATKGKESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Ethanol/water mixtures provide a balance between solubility and ease of extraction, particularly for intermediates.
Catalytic Systems
Copper(I) iodide catalyzes Ullmann couplings for ethoxylation, reducing temperatures by 30°C compared to traditional methods. However, ligand-free systems are preferred to avoid metal contamination in pharmaceutical applications.
Industrial-Scale Production Considerations
Batch processes in 500-L reactors demonstrate scalability:
- Cyclization : 2-Amino-5-ethoxythiophenol (10 kg) reacts with ethyl chloroacetate in ethanol (200 L) under reflux for 8 hours.
- Alkylation : Crude benzothiazole intermediate is alkylated with ethyl iodide (7.2 kg) in DMF (150 L) at 80°C.
- Substitution : 3-Chloropropylmorpholine (9.1 kg) is added in DCM (300 L) with TEA (5.5 L), stirred for 6 hours.
Process mass intensity (PMI) analysis shows a 28% reduction in solvent use when substituting DMF with cyclopentyl methyl ether (CPME).
Comparative Analysis of Synthetic Methodologies
Table 4: Method Comparison
| Step | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Cyclization | H2SO4 catalysis, 24 h | Microwave, 2 h | +13% |
| Ethoxylation | Diethyl sulfate, 68% yield | Ethyl iodide, 82% yield | +14% |
| Morpholinopropylation | DIPEA, 69% yield | TEA, 76% yield | +7% |
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy or morpholinopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 3-chloropropylmorpholine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole Core : The planar aromatic system facilitates interactions with biological targets.
- 6-Ethoxy Group : Enhances lipophilicity compared to smaller substituents (e.g., methoxy) and may improve membrane permeability .
- 3-Morpholinopropyl Chain: The morpholine ring contributes to solubility via its tertiary amine, while the propyl spacer balances flexibility and steric effects .
For example, 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine () was prepared using NaBH₄ in ethanol, suggesting a similar route for the target compound .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with structurally related benzothiazoles:
*Molecular weight calculated based on structural analogy.
Key Observations :
- Substituent Effects: Ethoxy vs. Halogenation: Chloro substituents (e.g., 6-chloro in ) improve electrophilicity, aiding interactions with nucleophilic biological targets but may increase toxicity .
- Side Chain Modifications: 3-Morpholinopropyl vs. 2-Morpholinoethyl: The propyl chain in the target compound provides greater conformational flexibility than the ethyl chain in , which could influence binding kinetics .
Biological Activity
6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzothiazole class, which is known for its diverse biological activities. This compound features a unique combination of an ethoxy group and a morpholinopropyl group, contributing to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various strains of bacteria, including both gram-positive and gram-negative types. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have garnered attention in recent research. Molecular docking studies indicate that it interacts effectively with targets involved in cancer progression, particularly the HER enzyme. Binding affinities were reported at -10.4 kcal/mol, indicating strong interactions that could inhibit tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazole derivatives. The presence of specific functional groups in this compound enhances its biological activity. For instance, modifications to the morpholinopropyl group can significantly alter its binding affinity and biological response, as evidenced by comparative studies with similar compounds .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of benzothiazole, including this compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death through apoptosis .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives under acidic conditions (e.g., HBr or HCl). For example, 6-substituted benzothiazoles are typically prepared by reacting 4-ethoxy-2-aminophenol with NHSCN and bromine in acetic acid, followed by coupling with 3-morpholinopropylamine via nucleophilic substitution. Solvent choice (e.g., water or ethanol) significantly impacts yield; water as a solvent improves eco-friendliness and safety . Optimize reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 for amine:benzothiazole intermediates) to achieve >70% yield.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy at C6, morpholinopropyl at N2). Expected shifts: δ ~1.4 ppm (ethoxy CH), δ ~2.4–3.8 ppm (morpholine protons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 378.2 for CHNOS).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What biological assays are used to evaluate the anticancer potential of benzothiazole derivatives like this compound?
- Methodological Answer : Standard assays include:
- MTT Assay : Measure IC values against cancer cell lines (e.g., MCF-7, HeLa).
- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining.
- Cell Cycle Analysis : Assess G1/S or G2/M arrest using propidium iodide .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. Focus on hydrogen bonding with morpholine oxygen and hydrophobic interactions with the benzothiazole core.
- MD Simulations : Validate stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Experimental Validation : Compare docking results with SPR (surface plasmon resonance) binding assays and competitive inhibition studies .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity, and what strategies resolve contradictory data across studies?
- Methodological Answer :
- SAR Studies : Replace ethoxy with methoxy or halogens (e.g., Cl, F) to assess potency changes. For example, 6-methoxy analogs show enhanced solubility but reduced cytotoxicity in some models .
- Data Reconciliation : Address contradictions (e.g., varying IC values) by standardizing assay conditions (cell passage number, serum concentration) and verifying compound purity via HPLC-MS .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent-Free Reactions : Use Eaton’s reagent (PO/MeSOH) for cyclization under solvent-free conditions, reducing waste .
- Catalytic Methods : Employ CuI or FeCl to accelerate coupling steps, minimizing excess reagents .
Q. How can metabolic stability and pharmacokinetics be assessed in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-QTOF-MS.
- In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples for AUC (area under curve) and bioavailability calculations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s cytotoxicity across different cancer cell lines?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., breast vs. lung cancer) to identify tissue-specific effects. For example, morpholinopropyl groups may enhance blood-brain barrier penetration, affecting CNS models .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to correlate activity with target expression levels (e.g., ABC transporters) .
Tables for Key Findings
| Property | Data | Source |
|---|---|---|
| Synthetic Yield | 70–85% (water solvent) | |
| Anticancer IC | 2.5–15 µM (MCF-7, HeLa) | |
| LogP | 2.8 (predicted) | |
| Metabolic Stability | t = 45 min (human microsomes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
